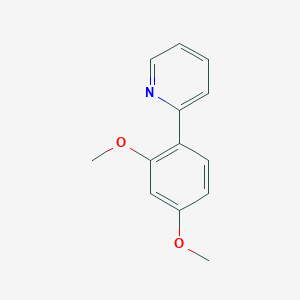

2-(2,4-Dimethoxyphenyl)pyridine

Übersicht

Beschreibung

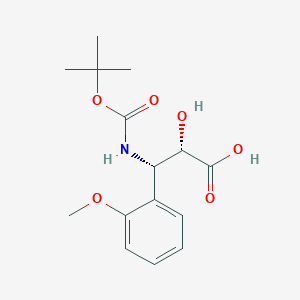

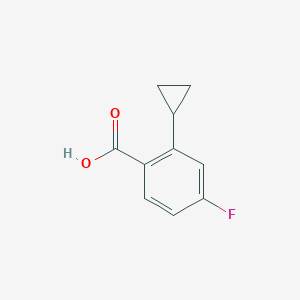

2-(2,4-Dimethoxyphenyl)pyridine is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is a nitrogen-containing heterocycle used in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it is involved in the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via a proposed ring cleavage reaction . It also reacts with 2-cyanothioacetamide to afford the corresponding pyridinethione .Physical and Chemical Properties Analysis

This compound has a molecular weight of 215.25 g/mol . Its InChI code is 1S/C13H13NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h3-9H,1-2H3 .Wissenschaftliche Forschungsanwendungen

Photophysical and Electrochemical Properties

- Synthesis and Properties of Pyridines : Compounds similar to 2-(2,4-Dimethoxyphenyl)pyridine have been synthesized and studied for their photophysical and electrochemical properties. These studies reveal insights into charge transfer transitions and redox reactions, contributing to a deeper understanding of their potential applications in various fields, including materials science and electronics (Golla et al., 2020).

Crystal Structures and Intramolecular Interactions

- Crystal Structure Analysis : Research on similar compounds has focused on understanding the crystal structures and intramolecular interactions, such as dihydrogen bonds. This knowledge is crucial for designing materials with desired physical and chemical properties (Grabowski et al., 2004).

Biological Activity

- Anticancer Applications : Some derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cells, making them potential candidates for anticancer drug development (Androutsopoulos & Spandidos, 2017).

Catalytic Applications

- Catalysis : Compounds incorporating this compound structures have been utilized in catalytic processes, such as the oligomerization of ethylene. This highlights their potential in industrial applications (Kermagoret & Braunstein, 2008).

Polymeric Materials

- Polymer Synthesis : Derivatives of this compound have been used in synthesizing novel polyimides. These polymers exhibit desirable properties like good thermal stability and mechanical strength, making them useful in various high-performance material applications (Wang et al., 2006).

Wirkmechanismus

Target of Action

It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that its targets could be related to the catalysts and reagents involved in this reaction.

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, it’s likely that this compound interacts with its targets (possibly catalysts and reagents) to facilitate the formation of carbon–carbon bonds .

Biochemical Pathways

Given its use in the suzuki–miyaura cross-coupling reaction , it’s plausible that it plays a role in the biochemical pathways related to carbon–carbon bond formation.

Pharmacokinetics

A study on a similar compound, ar-l 57 cl, showed that after a single intravenous dose, the decrease in plasma concentration could be expressed in terms of an open two-compartment pharmacokinetic model . The shorter elimination phase had a half-life of 4 minutes, and the longer phase had a half-life of 30 minutes .

Result of Action

Given its use in the suzuki–miyaura cross-coupling reaction , it’s likely that its action results in the formation of carbon–carbon bonds, which could have various downstream effects depending on the specific context of the reaction.

Action Environment

It’s known that the suzuki–miyaura cross-coupling reaction, in which this compound is used, is characterized by exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-(2,4-Dimethoxyphenyl)pyridine may be relatively stable under a variety of environmental conditions.

Zukünftige Richtungen

The future directions for 2-(2,4-Dimethoxyphenyl)pyridine research could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, as these are highly needed in medicinal and agricultural chemistry . Additionally, the exploration of its potential therapeutic applications could be another area of focus .

Biochemische Analyse

Biochemical Properties

2-(2,4-Dimethoxyphenyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit bacterial RNA polymerase, which is crucial for the transcription process in bacteria . This inhibition is achieved through binding interactions with the enzyme, thereby preventing the synthesis of RNA and ultimately leading to the suppression of bacterial growth. Additionally, this compound has shown antimicrobial activity against various microbial strains, including E. coli, B. mycoides, and C. albicans .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the expression of genes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of bacterial RNA polymerase, inhibiting its activity and preventing RNA synthesis . This binding interaction is facilitated by the presence of the methoxy groups, which enhance the compound’s affinity for the enzyme. Additionally, this compound has been shown to inhibit other enzymes involved in cellular processes, further contributing to its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory activities. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of metabolites, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and RNA polymerases, or to the cytoplasm, where it can inhibit metabolic enzymes . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(2,4-dimethoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-10-6-7-11(13(9-10)16-2)12-5-3-4-8-14-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCRXPISVHPSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445731 | |

| Record name | 2-(2,4-dimethoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98061-24-6 | |

| Record name | 2-(2,4-dimethoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl-](/img/structure/B3059265.png)